molecular formula C11H24N2O2 B14442939 6-Amino-N-(5-hydroxypentyl)hexanamide CAS No. 75897-51-7

6-Amino-N-(5-hydroxypentyl)hexanamide

Cat. No.: B14442939
CAS No.: 75897-51-7
M. Wt: 216.32 g/mol
InChI Key: YZJSTUPGAULOGV-UHFFFAOYSA-N
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Description

6-Amino-N-(5-hydroxypentyl)hexanamide is a compound that belongs to the class of amides It is characterized by the presence of an amino group, a hydroxyl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(5-hydroxypentyl)hexanamide typically involves the reaction of hexanamide with 5-aminopentanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(5-hydroxypentyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

6-Amino-N-(5-hydroxypentyl)hexanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-N-(5-hydroxypentyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Hydroxypentyl)-N-(3-aminopropyl)hexanamide
  • N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamide
  • Aryl-n-hexanamide linked enaminones

Uniqueness

6-Amino-N-(5-hydroxypentyl)hexanamide is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

75897-51-7

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

6-amino-N-(5-hydroxypentyl)hexanamide

InChI

InChI=1S/C11H24N2O2/c12-8-4-1-3-7-11(15)13-9-5-2-6-10-14/h14H,1-10,12H2,(H,13,15)

InChI Key

YZJSTUPGAULOGV-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCCCCO)CCN

Origin of Product

United States

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